molecular formula C9H17NO3S B1531382 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one CAS No. 1341948-13-7

1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one

Cat. No. B1531382
CAS RN: 1341948-13-7
M. Wt: 219.3 g/mol
InChI Key: KJXZQEICEWXUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Purity : Purity levels are usually above 95% (as determined by gas chromatography) .

Scientific Research Applications

Anticoagulant Applications

  • MD 805 , a compound related to the queried chemical structure, was studied for its anticoagulant properties in patients with chronic renal failure undergoing maintenance hemodialysis. It showed a stable antithrombin effect without significant increases in proteins released as a result of platelet activation, suggesting its utility in maintenance anticoagulation therapy for hemodialysis patients (Matsuo, Nakao, Yamada, & Matsuo, 1986).

Environmental Persistence and Exposure

  • A study on perfluorinated alkyl sulfonamides (PFASs) , which are structurally related to the queried compound by the sulfonamide group, investigated their occurrence in indoor and outdoor air and dust. This research highlighted the environmental persistence and human exposure risks of PFASs, indicating the importance of understanding the environmental impact of related chemical compounds (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).

GABAergic Seizure Regulation

  • Research into compounds like piperidine-4-sulfonic acid , which shares a piperidine core with the queried compound, explored their role in GABAergic seizure regulation. This study contributed to understanding how such structures could influence seizure thresholds and control through GABA-mediated neurotransmission (Miller & Ferrendelli, 1990).

Metabolism and Pharmacokinetics

  • The disposition and metabolism of SB-649868 , a compound with a piperidine structure, were examined in humans to understand its pharmacokinetic profile and metabolic pathways. This study offers insights into how similar compounds are processed in the body, which is critical for the development of new drugs (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Safety And Hazards

  • Moisture Sensitivity : The compound is sensitive to moisture and should be stored under inert gas .

properties

IUPAC Name

1-(2-methylpropylsulfonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXZQEICEWXUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
Reactant of Route 4
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
Reactant of Route 5
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.